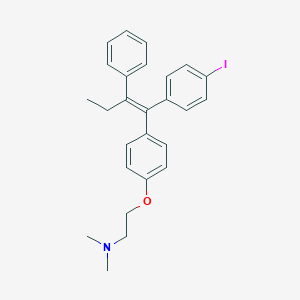
2-(4-(1-(4-Iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodotamoxifen is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is primarily used in scientific research due to its ability to bind to estrogen receptors with high affinity. This compound has shown promise in various applications, particularly in the field of cancer research, where it is used to study estrogen receptor interactions and the mechanisms of antiestrogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodotamoxifen involves the iodination of tamoxifen. One common method includes the reaction of tamoxifen with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for 4-Iodotamoxifen are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 4-Iodotamoxifen undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Iodotamoxifen has a wide range of scientific research applications, including:
Cancer Research: It is used to study the binding affinity and inhibitory effects on estrogen receptors, particularly in breast cancer research.
Biological Studies: The compound is employed to investigate estrogen receptor signaling pathways and their role in various biological processes.
Medicinal Chemistry: Researchers use 4-Iodotamoxifen to develop new therapeutic agents and study their pharmacological properties.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
4-Iodotamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the estrogen-mediated signaling pathways. This binding prevents the activation of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis in estrogen receptor-positive cells. The compound’s high affinity for estrogen receptors makes it a valuable tool for studying the molecular mechanisms of antiestrogenic activity .
Comparison with Similar Compounds
Tamoxifen: The parent compound from which 4-Iodotamoxifen is derived. It is widely used in the treatment of estrogen receptor-positive breast cancer.
Pyrrolidino-4-iodotamoxifen: Another analogue with higher affinity for estrogen receptors and reduced uterotrophic activity compared to tamoxifen.
4-Hydroxytamoxifen: An active metabolite of tamoxifen with similar antiestrogenic properties.
Uniqueness: 4-Iodotamoxifen is unique due to its iodine substitution, which enhances its binding affinity to estrogen receptors compared to tamoxifen. This makes it a more potent inhibitor of estrogen-mediated signaling pathways, providing significant advantages in research applications .
Properties
CAS No. |
116057-68-2 |
|---|---|
Molecular Formula |
C26H28INO |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
InChI Key |
BSZGETWFQDIDDX-OCEACIFDSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Synonyms |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


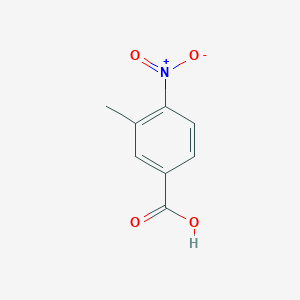

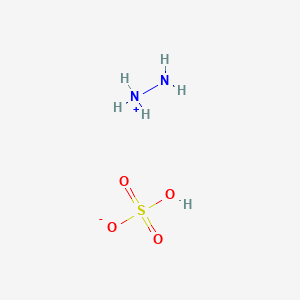
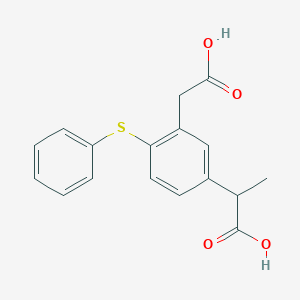
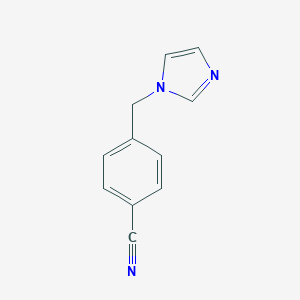
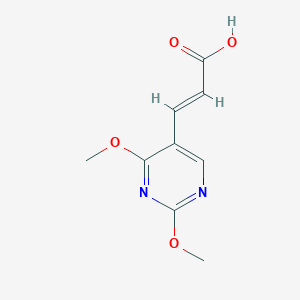
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)
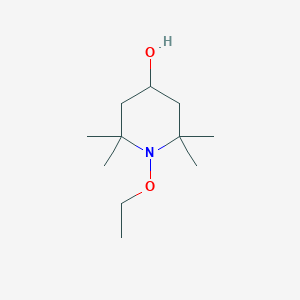
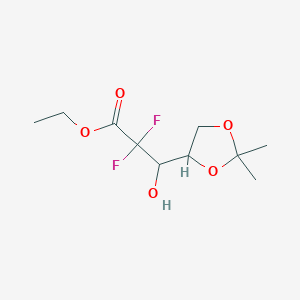
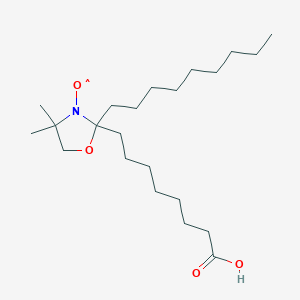
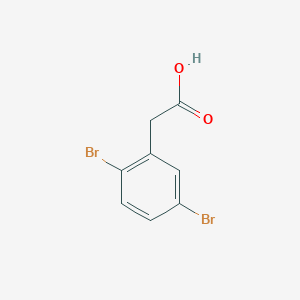
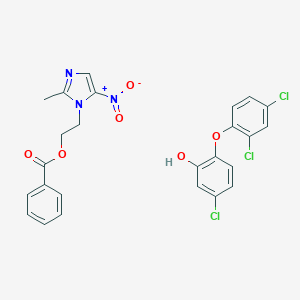
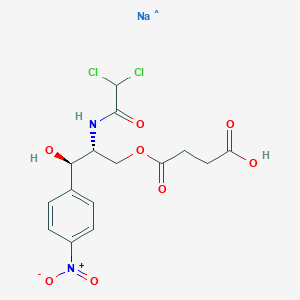
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
